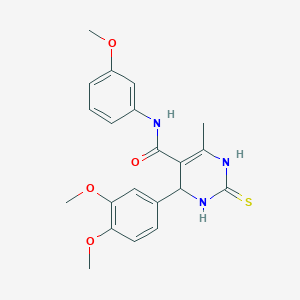
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as DMTCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMTCP is a pyrimidine derivative that has a thioxo group and two methoxyphenyl groups attached to its structure. In
作用机制
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is not fully understood. However, it is believed that 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide exerts its biological effects by inhibiting the activity of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide inhibits the activity of dihydroorotate dehydrogenase, which leads to a decrease in the synthesis of pyrimidine nucleotides and cell growth inhibition. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In animal models, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been found to exhibit analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been found to exhibit potent biological activity, which makes it a promising compound for drug development. However, there are also limitations to using 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its biological effects. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide also has low solubility in water, which may limit its use in certain experimental setups.
未来方向
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One area of interest is the development of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide derivatives with improved solubility and potency. Another area of interest is the investigation of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide's mechanism of action and its potential use in combination with other anticancer agents. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide's potential as an antiviral agent also warrants further investigation. Overall, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide's unique structure and potent biological activity make it a promising compound for further research and development.
合成方法
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be synthesized through a multistep reaction process. The first step involves the reaction between 3,4-dimethoxybenzaldehyde and 3-methoxyphenylacetonitrile in the presence of sodium methoxide to form 3,4-dimethoxyphenyl)-[3-(3-methoxyphenyl)propenyl]amine. The second step involves the reaction between the intermediate compound and 2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester in the presence of triethylamine to form 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. This synthesis method has been optimized to achieve a high yield of 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide with high purity.
科学研究应用
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been studied for its potential applications in various fields. In medicinal chemistry, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been studied for its potential use as an antiviral agent against hepatitis C virus and dengue virus. In biochemistry, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. In pharmacology, 4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been found to exhibit analgesic and anti-inflammatory effects in animal models.
属性
分子式 |
C21H23N3O4S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-12-18(20(25)23-14-6-5-7-15(11-14)26-2)19(24-21(29)22-12)13-8-9-16(27-3)17(10-13)28-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,29) |
InChI 键 |
JWDVZOUICWSLMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC(=CC=C3)OC |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B295217.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B295219.png)
![N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B295220.png)
![N-cyclopropyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B295224.png)
![3-allyl-2-(benzylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295225.png)
![3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295229.png)
![3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295230.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B295232.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B295235.png)
![N-(3-methylphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B295237.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B295238.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295241.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295242.png)
![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295243.png)